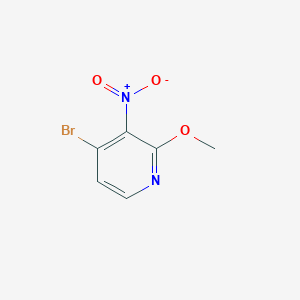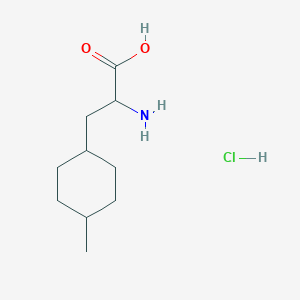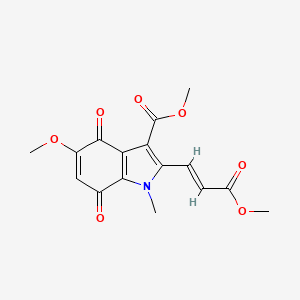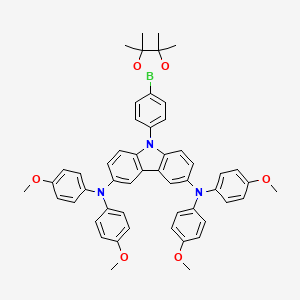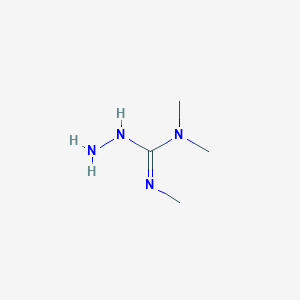
N,N,N'-trimethylhydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-Trimethylhydrazinecarboximidamide is an organic compound with the molecular formula C₄H₁₂N₄. It is a derivative of hydrazine and is characterized by the presence of three methyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylhydrazinecarboximidamide typically involves the reaction of hydrazine with methylating agents under controlled conditions. One common method is the reaction of hydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{NH}_2 + 3\text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}_2\text{H}_2\text{I} ]
Industrial Production Methods: In an industrial setting, the production of N,N,N’-trimethylhydrazinecarboximidamide can be scaled up by using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N,N’-Trimethylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-trimethylhydrazinecarboximidamide oxide, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N,N,N’-Trimethylhydrazinecarboximidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N,N,N’-trimethylhydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
N,N,N’-Trimethylhydrazinecarboximidamide: Unique due to its three methyl groups attached to nitrogen atoms.
N,N-Dimethylhydrazine: Similar structure but with only two methyl groups.
Hydrazinecarboximidamide: Lacks methyl groups, making it less sterically hindered.
Uniqueness: N,N,N’-Trimethylhydrazinecarboximidamide is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C4H12N4 |
|---|---|
Molecular Weight |
116.17 g/mol |
IUPAC Name |
3-amino-1,1,2-trimethylguanidine |
InChI |
InChI=1S/C4H12N4/c1-6-4(7-5)8(2)3/h5H2,1-3H3,(H,6,7) |
InChI Key |
BNJNZWAIEFSKMY-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NN)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
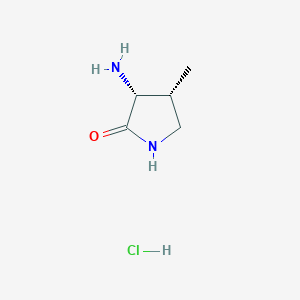
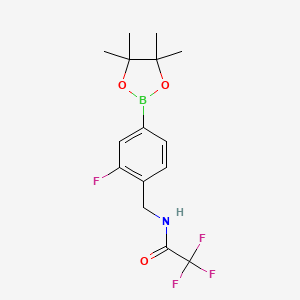
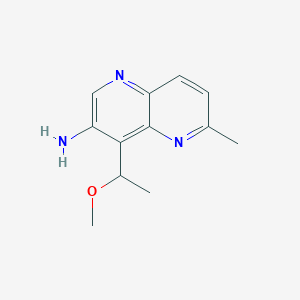
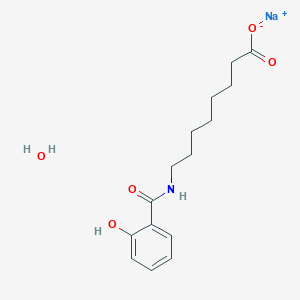
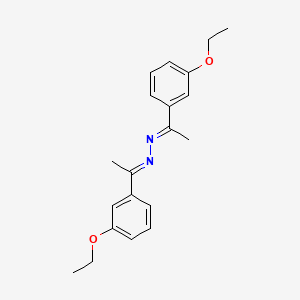
![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)
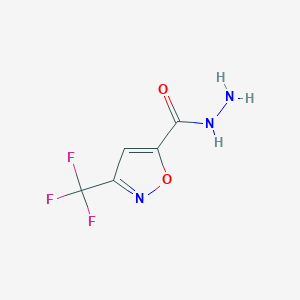
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
